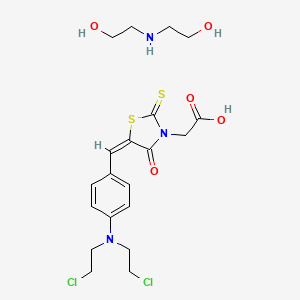![molecular formula C7H13ClO3SSi B14336880 Trimethylsilyl [(2-chloro-2-oxoethyl)sulfanyl]acetate CAS No. 110694-07-0](/img/structure/B14336880.png)
Trimethylsilyl [(2-chloro-2-oxoethyl)sulfanyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylsilyl [(2-chloro-2-oxoethyl)sulfanyl]acetate is an organosilicon compound characterized by the presence of a trimethylsilyl group, a chloro-oxoethyl group, and a sulfanylacetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylsilyl [(2-chloro-2-oxoethyl)sulfanyl]acetate typically involves the reaction of trimethylsilyl chloride with a suitable precursor containing the chloro-oxoethyl and sulfanylacetate groups. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran. The reaction is often catalyzed by a base such as triethylamine or pyridine to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation and chromatography are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethylsilyl [(2-chloro-2-oxoethyl)sulfanyl]acetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro-oxoethyl group can be reduced to form alcohols or aldehydes.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate are used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Amines and thiols.
Wissenschaftliche Forschungsanwendungen
Trimethylsilyl [(2-chloro-2-oxoethyl)sulfanyl]acetate has several applications in scientific research:
Biology: Employed in the modification of biomolecules to study their structure and function.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its ability to modify surface properties and enhance material performance.
Wirkmechanismus
The mechanism by which Trimethylsilyl [(2-chloro-2-oxoethyl)sulfanyl]acetate exerts its effects involves the interaction of its functional groups with target molecules. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites on a molecule during chemical synthesis. The chloro-oxoethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups. The sulfanylacetate moiety can undergo oxidation or reduction, leading to the formation of different products with distinct chemical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl chloride:
Trimethylsilyl ethoxymethyl chloride: Used in the protection of hydroxyl groups in organic synthesis.
Trimethylsilyl trifluoromethanesulfonate: Employed as a strong silylating agent in organic reactions.
Uniqueness
Trimethylsilyl [(2-chloro-2-oxoethyl)sulfanyl]acetate is unique due to the combination of its functional groups, which provide a versatile platform for various chemical transformations The presence of both the trimethylsilyl and chloro-oxoethyl groups allows for a wide range of reactions, making it a valuable reagent in synthetic chemistry
Eigenschaften
CAS-Nummer |
110694-07-0 |
|---|---|
Molekularformel |
C7H13ClO3SSi |
Molekulargewicht |
240.78 g/mol |
IUPAC-Name |
trimethylsilyl 2-(2-chloro-2-oxoethyl)sulfanylacetate |
InChI |
InChI=1S/C7H13ClO3SSi/c1-13(2,3)11-7(10)5-12-4-6(8)9/h4-5H2,1-3H3 |
InChI-Schlüssel |
IZFLMGUCTCEPLV-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC(=O)CSCC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


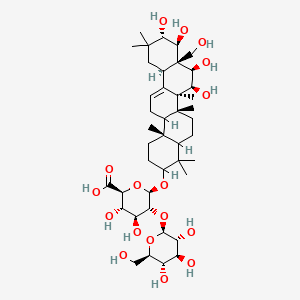
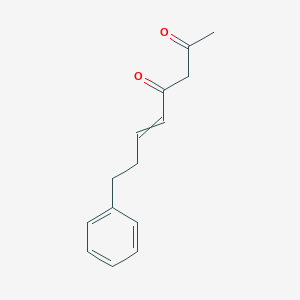
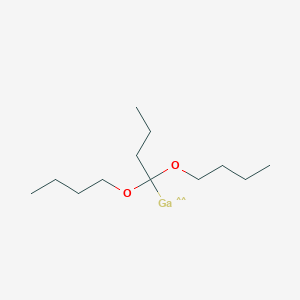
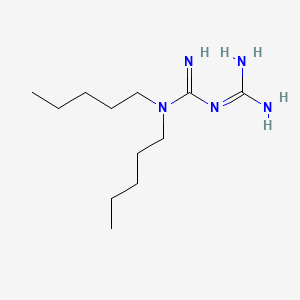
![2-[2-(2-Nitrophenyl)phenyl]acetamide](/img/structure/B14336835.png)
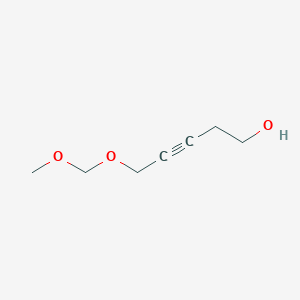

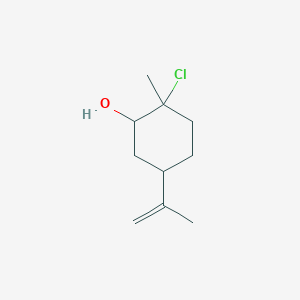
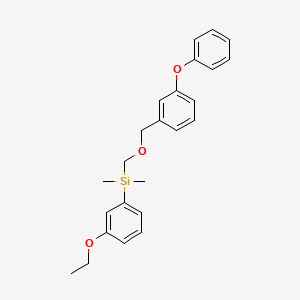
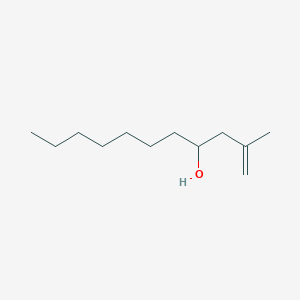
![N-Methyl-N'-[2-(3-phenoxyphenyl)propan-2-yl]-N-phenylurea](/img/structure/B14336864.png)
![N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]tetradecanamide](/img/structure/B14336870.png)

